Molecular Weight and Heavy Atom Count Differentiation vs. Des-Bromo and Tetrazole-Thioether Analogs
The target compound possesses a molecular weight of 399.35 g/mol and one bromine atom (heavy atom count: 23). The closest identifiable commercial analog lacking the 3-bromo substituent—2-(cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone—has a molecular weight approximately 79.9 Da lower (~319.4 g/mol) . A further analog replacing the cyclopentylthio group with a 1-methyl-1H-tetrazol-5-yl thioether—1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone—introduces additional nitrogen atoms, altering hydrogen-bond capacity and polar surface area . Quantitative biological activity data (IC50, Ki, selectivity panels) are not publicly available for any of these compounds, and therefore differentiation rests on physicochemical and structural grounds only.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW = 399.35 g/mol; C17H23BrN2O2S; heavy atoms = 23 |
| Comparator Or Baseline | 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: MW ~319.4 g/mol (estimated, des-bromo); 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone: MW ~441.3 g/mol (estimated, tetrazole analog) |
| Quantified Difference | ΔMW = +79.9 Da (vs. des-bromo analog); ΔMW = –42.0 Da (vs. tetrazole-thioether analog) |
| Conditions | Calculated from molecular formula; no assay data available |
Why This Matters
The 3-bromo substituent adds significant mass and lipophilicity, which can influence membrane permeability and target binding; procurement decisions must consider whether bromine-dependent interactions (e.g., halogen bonding) are essential for the intended application.
